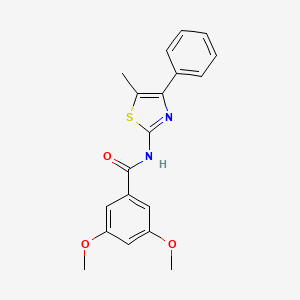

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 5 and a phenyl group at position 2. The benzamide moiety is further functionalized with methoxy groups at the 3- and 5-positions of the benzene ring. This compound is of interest due to its structural similarity to pharmacologically active thiazole derivatives, which are often explored for antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name |

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-15(23-2)11-16(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZSBZAJTOGMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the condensation of 5-methyl-4-phenyl-1,3-thiazol-2-amine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the benzamide linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups (–OCH₃) on the benzamide moiety undergo oxidative demethylation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous medium.

-

Product : Formation of hydroxyl (–OH) groups at the 3- and 5-positions of the benzamide ring.

-

Mechanism : The reaction proceeds via radical intermediates, with the methoxy group converted to a hydroxyl group through sequential oxidation steps.

Reduction Reactions

The thiazole ring exhibits partial reduction under hydrogenation conditions:

-

Reagent : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst.

-

Product : Partial saturation of the thiazole ring to form a thiazoline derivative.

-

Conditions : Room temperature, 1–2 atm pressure.

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3,5-Dimethoxybenzoic acid + 5-methyl-4-phenyl-1,3-thiazol-2-amine |

| Basic hydrolysis | NaOH (10%), 80°C | Same as above, with higher yield under basic conditions |

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring participates in nucleophilic substitution reactions:

-

Reagent : Primary amines (e.g., methylamine) in DMF at 60°C .

-

Product : Substitution of the benzamide group with amine derivatives.

-

Mechanism : Aromatic nucleophilic substitution (SₙAr), facilitated by electron-withdrawing groups on the thiazole ring .

Functionalization via Cross-Coupling

The phenyl group attached to the thiazole ring enables Suzuki-Miyaura cross-coupling:

-

Reagent : Arylboronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base .

-

Product : Diversified aryl-substituted derivatives at the 4-position of the thiazole.

Electrophilic Aromatic Substitution

The electron-rich benzamide ring undergoes nitration:

-

Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Product : Nitro groups introduced at the para-positions relative to methoxy groups.

Thiazole Ring Modifications

The thiazole moiety participates in cycloaddition reactions:

-

Reagent : Diethyl acetylenedicarboxylate (DEAD) under thermal conditions .

-

Product : Formation of fused heterocyclic systems (e.g., thiazolo[3,2-a]pyridines).

Mechanistic and Synthetic Insights

-

Steric Effects : The 5-methyl and 4-phenyl groups on the thiazole ring influence reaction rates, particularly in substitution reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A study demonstrated that thiazole-integrated compounds displayed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Specifically, 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide showed promising results in inhibiting the proliferation of human glioblastoma and melanoma cells .

Neuropharmacological Effects

The compound has also been explored for its potential neuroprotective effects:

- Anticonvulsant Properties : Research indicates that thiazole derivatives can exhibit anticonvulsant activity. The compound's structure allows it to interact with neurotransmitter systems, potentially providing protection against seizures .

- Case Study : In a study assessing the effects of various thiazole compounds on seizure models, this compound demonstrated a notable reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Enhance solubility and bioavailability |

| Thiazole Ring | Critical for anticancer activity |

| Benzamide Linkage | Improves binding affinity to target proteins |

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The naphthalene-substituted analogue () exhibits increased hydrophobicity due to its bulky aromatic substituent.

- Core Structure Variations: Indeno-thiazole derivatives (e.g., 7d in ) introduce fused aromatic systems, which may enhance π-π stacking interactions in biological targets compared to simple thiazoles.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data of Selected Compounds

Key Observations :

- The target compound’s absence of reported spectral data limits direct comparison, but analogues suggest characteristic benzamide C=O stretches near 1600–1680 cm⁻¹ . Methoxy protons in similar compounds resonate at δ ~3.8–4.0 ppm .

Biological Activity

3,5-Dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the benzamide class and features a thiazole moiety. This compound has garnered attention in pharmacological research for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H18N2O3S |

| CAS Number | 309944-85-2 |

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methyl on the phenyl ring enhances the compound's activity. In one study, the compound exhibited an IC50 value indicating potent activity against human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties. In vitro studies demonstrated that this compound showed significant inhibition against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : Essential for biological activity; modifications can enhance efficacy.

- Benzamide Group : Influences binding affinity to biological targets.

The SAR studies suggest that substituents on the phenyl ring significantly affect the compound's potency. For example, the introduction of methoxy groups at specific positions has been linked to improved bioactivity .

Study 1: Anticancer Activity

A recent study investigated a series of thiazole derivatives similar to this compound for their anticancer properties. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the thiazole moiety significantly enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) reported as low as 15 µg/mL .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide?

The compound is synthesized via a two-step process: (1) preparation of the thiazole-2-amine intermediate (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine) and (2) coupling with 3,5-dimethoxybenzoyl chloride.

- Methodology :

- Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol (modified from ).

- Amide coupling : React the thiazole-2-amine with 3,5-dimethoxybenzoyl chloride in pyridine or DMF at 0–25°C, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol .

Q. How is the purity and structural integrity of the compound validated?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8 ppm for OCH₃) and thiazole protons (δ 6.8–7.5 ppm for aromatic protons) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substitution) influence the compound’s biological activity?

- Structure-activity relationship (SAR) :

- Methoxy groups : The 3,5-dimethoxy configuration enhances lipophilicity and membrane permeability, critical for cellular uptake. Compare with analogs lacking methoxy groups (e.g., 3,5-dichloro derivatives) using logP calculations and in vitro permeability assays (Caco-2 monolayers) .

- Thiazole substitution : The 5-methyl-4-phenyl group may sterically hinder target binding. Test analogs with bulkier substituents (e.g., trifluoromethyl) in enzyme inhibition assays .

Q. What intermolecular interactions stabilize the crystal structure of related benzamide-thiazole derivatives?

Q. How to resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

- Mitigation : Standardize protocols (e.g., NIH/NCBI guidelines) and include positive controls (e.g., nitazoxanide for thiazole-based inhibitors) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis of this compound?

Q. How to design assays for evaluating the compound’s metabolic stability?

- In vitro models :

Notes

- Citation style : References formatted as corresponding to provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.